Acide 2,3-dioxoindoline-7-carboxylique

Vue d'ensemble

Description

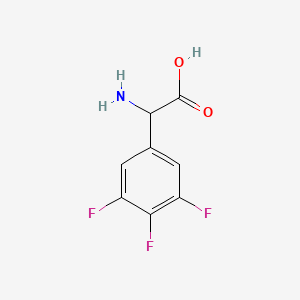

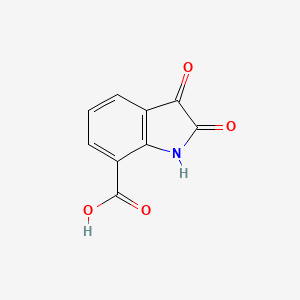

L'acide 2,3-dioxoindoline-7-carboxylique est un composé organique de formule moléculaire C9H5NO4. Il se caractérise par une structure cyclique d'indoline avec deux groupes céto en positions 2 et 3, et un groupe acide carboxylique en position 7. Ce composé est un solide blanc à jaune pâle avec une solubilité limitée dans l'eau .

Applications De Recherche Scientifique

L'acide 2,3-dioxoindoline-7-carboxylique a des applications diverses dans la recherche scientifique:

Biologie : Sert de précurseur pour des molécules biologiquement actives et des candidats médicaments potentiels.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'Action

Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un inhibiteur d'enzymes ou de récepteurs spécifiques, modulant des processus biologiques tels que la signalisation cellulaire, l'apoptose et l'inflammation . Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .

Composés Similaires:

Isatine : Partage une structure d'indoline similaire mais n'a pas le groupe acide carboxylique.

Indole-2,3-dione : Structure similaire avec des groupes céto en positions 2 et 3 mais sans le groupe acide carboxylique.

Indoline-2,3-dione : Similaire à l'indole-2,3-dione mais avec un cycle d'indoline réduit.

Unicité : L'this compound est unique en raison de la présence à la fois de groupes céto et d'un groupe acide carboxylique, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications synthétiques et de recherche .

Mécanisme D'action

Target of Action

It is known that this compound is used to produce a range of quinazoline and substituted aniline derivatives . These derivatives are privileged pharmacological structures found in a wide range of bioactive compounds designed for treating health conditions including cancer, inflammation, hypertension, obesity, and infection .

Mode of Action

It is used to prepare isatoic anhydride-8-amide (iaa), which is then used to produce quinazoline and aniline analogues . This process involves adaptable pH-sensitive cyclization chemistry .

Biochemical Pathways

The quinazoline and aniline derivatives produced from it are known to be involved in a variety of biochemical pathways due to their wide range of bioactive properties .

Result of Action

The quinazoline and aniline derivatives produced from it are known to have a wide range of bioactive properties, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the synthesis of its derivatives involves a straightforward, broadly applicable, environmentally conscious method .

Analyse Biochimique

Biochemical Properties

2,3-Dioxoindoline-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of quinazoline and substituted aniline derivatives through pH-sensitive cyclization chemistry . The compound’s interaction with enzymes such as sulfuric acid and sodium azide facilitates the production of isatoic anhydride-8-amide, which is a key intermediate in these reactions .

Cellular Effects

2,3-Dioxoindoline-7-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in the immune response and metabolic status . Additionally, the compound’s interaction with gut microbiota-derived indoles plays a role in maintaining intestinal homeostasis and impacting liver metabolism .

Molecular Mechanism

The molecular mechanism of 2,3-Dioxoindoline-7-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with specific enzymes, leading to the production of various derivatives. For example, the Schmidt reaction of 2,3-Dioxoindoline-7-carboxylic acid with sulfuric acid and sodium azide results in the formation of isatoic anhydride-8-amide . This reaction highlights the compound’s ability to facilitate the synthesis of bioactive compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dioxoindoline-7-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can be efficiently synthesized and remains stable under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 2,3-Dioxoindoline-7-carboxylic acid vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

2,3-Dioxoindoline-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different derivatives. For example, the compound can be converted into isatoic anhydride-8-amide through the Schmidt reaction . This conversion highlights the compound’s role in metabolic flux and the production of bioactive compounds.

Transport and Distribution

The transport and distribution of 2,3-Dioxoindoline-7-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity. Studies have shown that the compound can be efficiently transported and distributed within cells, leading to its accumulation in specific compartments .

Subcellular Localization

The subcellular localization of 2,3-Dioxoindoline-7-carboxylic acid is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide 2,3-dioxoindoline-7-carboxylique peut être synthétisé à partir de l'acide anthranilique par une série de réactions. Une méthode courante implique l'oxydation de l'acide anthranilique pour former l'isatine, qui est ensuite oxydée davantage pour produire l'this compound . La réaction se produit généralement en présence d'acide sulfurique et d'azoture de sodium à température ambiante, conduisant au produit souhaité avec un rendement élevé .

Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de conditions de réaction contrôlées pour garantir un rendement élevé et une pureté élevée. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide 2,3-dioxoindoline-7-carboxylique subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé davantage pour former différents dérivés.

Réduction : Les réactions de réduction peuvent convertir les groupes céto en groupes hydroxyle.

Substitution : Le groupe acide carboxylique peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et Conditions Courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore peuvent faciliter les réactions de substitution.

Principaux Produits:

Oxydation : Produit divers dérivés oxydés.

Réduction : Donne des dérivés d'indoline hydroxylés.

Substitution : Donne des composés d'indoline substitués avec différents groupes fonctionnels.

Comparaison Avec Des Composés Similaires

Isatin: Shares a similar indoline structure but lacks the carboxylic acid group.

Indole-2,3-dione: Similar structure with keto groups at positions 2 and 3 but without the carboxylic acid group.

Indoline-2,3-dione: Similar to indole-2,3-dione but with a reduced indoline ring.

Uniqueness: 2,3-Dioxoindoline-7-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Propriétés

IUPAC Name |

2,3-dioxo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROODQCZSWXEDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381427 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25128-35-2 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dioxoindoline-7-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NA6BPS7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.